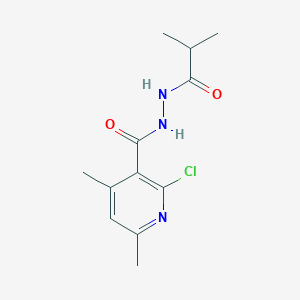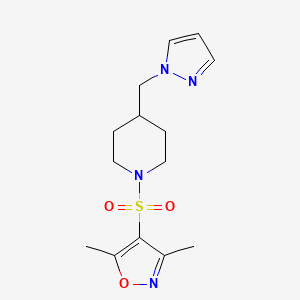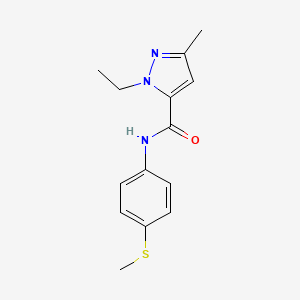
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is 1S/C10H13NO2.ClH/c12-9-6-11-7-10 (9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Stereodivergent Syntheses of Anisomycin Derivatives : The compound has been instrumental in the stereodivergent synthesis of anisomycin derivatives from D-tyrosine, showcasing its significance in the creation of pyrrolidinediols (Kim et al., 2005).
- Synthesis of γ-Aminobutyric Acid Derivatives : It has been used in the enantioselective synthesis of γ-aminobutyric acid derivatives, illustrating its role in generating compounds with potential medicinal properties (Reznikov et al., 2013).
Medicinal Chemistry and Drug Development
- Creation of Novel Compounds : The compound has contributed to the creation of novel chemical entities like (R)-Phenotropil, displaying its utility in the development of new pharmaceuticals (Vorona et al., 2012).
- Identification of Kappa Opioid Receptor Antagonists : It has played a part in identifying new kappa opioid receptor antagonists, indicating its importance in research targeting the nervous system (Thomas et al., 2003).
Chemical Synthesis Techniques
- Advances in Synthesis Techniques : The compound has been involved in the development of new synthesis techniques, such as the creation of (S)-3-hydroxypyrrolidine hydrochloride, improving the efficiency and yield of chemical synthesis processes (Li Zi-cheng, 2009).
Chromatographic Applications
- Chromatographic Separation : It has been used in chromatographic applications, particularly in the separation of aromatic compounds on cross-linked polyvinylpyrrolidone and anion-exchange resins, demonstrating its utility in analytical chemistry (Olsson et al., 1976).
Enantioselective Synthesis
- Enantioselective Synthesis : The compound has facilitated the enantioselective synthesis of various important chemical entities, showcasing its significance in creating stereochemically pure pharmaceutical ingredients (Si et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
(3R,4R)-4-phenoxypyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMXUTBYBXMVMZ-DHTOPLTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)OC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)
![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)
![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)




